4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile
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Overview
Description
4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the fourth position, a nitro group at the fifth position, and a carbonitrile group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxy-1-benzofuran-2-carbonitrile, followed by purification and isolation of the desired product. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, where nucleophiles can replace the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 4-methoxy-5-amino-1-benzofuran-2-carbonitrile.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Methoxy-1-benzofuran-2-carbonitrile: Similar structure but lacks the nitro group, leading to different chemical and biological properties.
4-Methoxy-1-benzofuran-2-carbonitrile:
5-Nitro-1-benzofuran-2-carbonitrile: Lacks the methoxy group, influencing its chemical behavior and biological activity.
Uniqueness: 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88220-56-8 |
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Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-methoxy-5-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O4/c1-15-10-7-4-6(5-11)16-9(7)3-2-8(10)12(13)14/h2-4H,1H3 |
InChI Key |
QLNBFIHQXSZFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(O2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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